1-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-11-5-8-14(9-6-11)18-21-19(26-23-18)16-17(20)25(24-22-16)15-10-12(2)4-7-13(15)3/h4-10H,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVAQLJVNYFCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The molecular formula of the compound is with a molecular weight of approximately 349.4 g/mol . Its structure includes a triazole ring and an oxadiazole moiety, both of which are known for their diverse biological activities.
Anticancer Activity
Research indicates that derivatives of oxadiazole and triazole compounds exhibit significant anticancer properties. The compound has been evaluated against multiple cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 2.76 |
| Human Renal Cancer | 1.14 |
| Human Ovarian Adenocarcinoma | 9.27 |
These results suggest that the compound may selectively inhibit the growth of certain cancer cells, particularly renal and ovarian cancer cells .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and receptors. Similar compounds have shown inhibition against various targets such as:
- Histone Deacetylases (HDAC)
- Carbonic Anhydrase (CA)
- Rearranged during Transfection (RET) Kinase
These interactions can lead to altered cellular signaling pathways that promote apoptosis in cancer cells .
Study 1: Antitumor Efficacy
In a study published in Pharmaceutical Research, derivatives of oxadiazole were synthesized and tested for their antitumor efficacy. The compound demonstrated a mean IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity .
Study 2: Selective Activity Against Tumor Cells
Another investigation highlighted that modifications to the oxadiazole scaffold significantly enhanced antitumor activity. The most active derivative showed high selectivity against renal cancer cells with an IC50 value of 1.14 µM , suggesting that structural modifications can lead to improved efficacy .
Safety Profile
Preliminary toxicity assessments indicate that compounds with similar structures may pose risks to aquatic life and potentially affect fertility or fetal development . Therefore, careful evaluation of safety profiles is essential before clinical application.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of oxadiazole derivatives as promising candidates in cancer therapy. The compound has shown efficacy against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation.
Case Studies
Several studies have documented the anticancer effects of similar compounds:
- A study by Dolman et al. synthesized various 1,3,4-oxadiazole derivatives and demonstrated significant antiproliferative activity against leukemia cell lines .
- Another investigation reported that oxadiazole derivatives exhibited high potency against multiple cancer types, including breast and colon cancers .
Other Therapeutic Applications
Beyond oncology, compounds containing oxadiazole and triazole moieties have been explored for their potential applications in other areas:
Antimicrobial Activity
Research has indicated that similar compounds can exhibit antimicrobial properties. The incorporation of specific substituents can enhance their effectiveness against bacterial strains.
Anti-inflammatory Properties
Some derivatives have also been studied for their anti-inflammatory effects. The modulation of inflammatory pathways could provide therapeutic benefits in diseases characterized by chronic inflammation.
Summary of Research Findings
The following table summarizes key findings from recent studies on the applications of oxadiazole and triazole derivatives:
| Study | Compound | Activity | Cancer Type | IC50 Value (µM) |
|---|---|---|---|---|
| Dolman et al. | 5-substituted 1,3,4-oxadiazoles | Antiproliferative | Leukemia | 10^-4 |
| El-Din et al. | Oxadiazole sulfonamide derivatives | Antiproliferative | Breast Cancer (T-47D) | 90.47% inhibition |
| Abd el Hameid M.K. | Novel oxadiazoles | Cytotoxicity | Colon Cancer (HCT-116) | IC50 values < 1 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole and Oxadiazole Moieties
Compound A : 1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine ()
- Substituents : Ethoxy (C₆H₄-OCH₂CH₃) at triazole-N1 and methoxy (C₆H₄-OCH₃) on oxadiazole.
- Impact :
- Increased solubility due to polar alkoxy groups.
- Reduced metabolic stability compared to methyl groups (ethoxy is more susceptible to oxidative degradation).
- Molecular formula : C₁₉H₁₈N₆O₂ (MW: 386.4 g/mol).
Compound B : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine ()
- Substituents : Trifluoromethyl (CF₃) at triazole-N1 and 4-methylphenyl on oxadiazole.
- Impact: CF₃ group enhances lipophilicity (logP ~3.2) and electron-withdrawing effects.
- Molecular formula : C₁₈H₁₃F₃N₆O (MW: 386.3 g/mol).
Compound C : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ()
- Substituents: Benzothiazole at triazole-C4 and nitro (NO₂) at triazole-N1.
- Impact :
- Molecular formula : C₁₅H₁₀N₆O₂S (MW: 346.3 g/mol).
Structural and Electronic Comparisons
Physicochemical and Pharmacokinetic Insights
- Lipophilicity :
- Target compound (logP ~2.8) < Compound B (logP ~3.2) due to CF₃.
- Compound A (logP ~2.5) is more hydrophilic owing to alkoxy groups.
- Metabolic Stability :
- Methyl groups (target compound) are metabolically stable compared to ethoxy (Compound A) or nitro (Compound C).
- Solubility :
- Amine group enhances aqueous solubility across all compounds, but steric bulk in the target compound may reduce it slightly.
Q & A
Q. What are the standard protocols for synthesizing this compound, and how can purity be optimized?
Synthesis typically involves cyclocondensation of precursors such as nitrile oxides and substituted triazoles under controlled conditions. Key steps include:
- Precursor preparation : Use 2,5-dimethylphenyl azide and 4-methylphenyl-substituted oxadiazole precursors.
- Cyclocondensation : Conducted in polar aprotic solvents (e.g., DMF or ethanol) at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity (>95% by HPLC) .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | DMF, 90°C, 18h | 65–70 | 92 |
| Purification | Ethanol recrystallization | — | 98 |
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : H and C NMR confirm substitution patterns (e.g., methyl groups at 2,5-phenyl positions and oxadiazole-triazole connectivity). Aromatic protons appear as multiplets in δ 7.1–7.8 ppm, while NH groups resonate near δ 5.5–6.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 376.1542) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm) and N–H (3300–3400 cm) confirm functional groups .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., reaction yields vs. theoretical predictions)?
Discrepancies often arise from unaccounted side reactions or solvent effects. A combined DFT and experimental approach is recommended:
- Reaction Modeling : Use B3LYP/6-311G(d,p) to simulate transition states and identify competing pathways (e.g., oxadiazole vs. triazole ring formation) .
- Solvent Screening : COSMO-RS simulations predict solvent interactions affecting yield (e.g., DMF stabilizes intermediates better than ethanol) .
- Validation : Cross-check computational results with kinetic studies (e.g., in situ FTIR monitoring of reaction progress) .
Q. What strategies optimize bioactivity screening for target-specific applications?
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., triazole-oxadiazole hybrids inhibit EGFR with IC < 1 µM) .
- Assay Design :
- Enzyme inhibition : Fluorescence polarization assays with ATP-binding site probes.
- Cellular uptake : LC-MS quantification in HEK293 cells after 24h exposure .
- SAR Analysis : Modify methyl substituents on phenyl rings to enhance lipophilicity (logP 2.5–3.0 correlates with blood-brain barrier penetration) .
Q. Table 2: Bioactivity Data for Structural Analogs
| Analog | Target | IC (µM) | logP |
|---|---|---|---|
| A (2,5-dimethyl) | EGFR | 0.89 | 2.8 |
| B (4-fluoro) | COX-2 | 1.45 | 3.1 |
Q. How are crystallographic data used to validate molecular interactions?
Single-crystal X-ray diffraction reveals:
- Planarity : The triazole-oxadiazole core is nearly planar (dihedral angle <5°), enabling π-π stacking with aromatic residues in target proteins .
- Hydrogen Bonding : NH groups form intermolecular bonds with water or co-crystallized solvents (e.g., O–H···N distances of 2.8–3.0 Å) .
- Packing Motifs : Zigzag supramolecular chains stabilized by N–H···N interactions, critical for predicting solid-state stability .
Q. What experimental designs mitigate reproducibility issues in multi-step syntheses?
- DoE (Design of Experiments) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading) with minimal trials .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .
- Robustness Testing : Vary precursor stoichiometry (±10%) to identify critical parameters (e.g., oxadiazole precursor excess reduces triazole yield by 15%) .
Methodological Guidelines
- Contradiction Resolution : Replicate experiments under standardized conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate with orthogonal techniques (e.g., NMR vs. XRD) .
- Data Interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
